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Compound Name:

methylpyrimidine
CAS No.: 1245506-62-0
Cat. No.: B1433344

Get Quote
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Core Identity & Strategic Utility in Medicinal Chemistry

Executive Summary

2-Chloro-5-hydroxy-4-methylpyrimidine (CAS 1245506-62-0) is a bifunctional pyrimidine
scaffold critical to modern drug discovery. Unlike generic pyrimidines, this molecule possesses
an orthogonal reactivity profile: a nucleophilic hydroxyl group at the C5 position and an
electrophilic chlorine at the C2 position.

This "push-pull" electronic structure makes it an ideal pharmacophore building block for:

« Integrated Stress Response (ISR) Inhibitors: Structural analogs of ISRIB used in
neurodegenerative research.[1]

» Kinase Inhibition: Targeting ATP-binding pockets where the pyrimidine ring mimics the
adenine base.
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e Metabolic Enzyme Modulation: Specifically Malic Enzyme 3 (ME3) inhibitors for pancreatic

ductal adenocarcinoma (PDAC).

Chemical Identity & Specifications

Property

Specification

IUPAC Name

2-Chloro-4-methylpyrimidin-5-ol

Common Name

2-Chloro-5-hydroxy-4-methylpyrimidine

CAS Number 1245506-62-0
Molecular Formula CsHsCIN20
Molecular Weight 144.56 g/mol
Appearance Off-white to pale yellow solid
B Soluble in DMSO, DMF, Methanol; Low solubility
Solubility )
In water
~6.5 (OH group acidity enhanced b rimidine
pKa (Predicted) ] (OH group Y Py
ring)
Inert atmosphere (Argon/Nitrogen), 2-8°C,
Storage

Protect from light

Synthesis & Manufacturing Logic

The synthesis of 5-hydroxypyrimidines is non-trivial due to the electron-deficient nature of the

ring, which makes direct hydroxylation difficult.

Primary Synthetic Route (Cyclization Strategy)

The most robust industrial route avoids direct functionalization of the pyrimidine ring and

instead builds the ring with the substituents in place.

o Starting Materials: Acetamidine hydrochloride and Ethyl 2-chloro-3-oxobutanoate (or a 2-

alkoxy derivative).

o Condensation: Base-catalyzed condensation creates the pyrimidine core.
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» Functional Group Interconversion: If starting from a methoxy precursor (2-chloro-5-methoxy-
4-methylpyrimidine), a demethylation step using BBrs or HBr is required to reveal the free
hydroxyl.

Alternative Route (Direct Chlorination)

e Precursor: 4-Methyl-2,5-pyrimidinediol (Thymine analog derivatives).

o Chlorination: Selective chlorination at the C2 position using POCIs is challenging due to
competing chlorination at C4. This route often yields mixtures and is less preferred for high-
purity applications.

Reactivity Profile: The "Orthogonal™ Workflow

The value of CAS 1245506-62-0 lies in its ability to undergo sequential, selective
functionalization.

A. The C5-Hydroxyl (Nucleophile)

The 5-OH group is acidic. Under basic conditions (K2COs/DMF or Cs2CO3/DMF), it readily
forms an oxyanion that participates in:

e SN2 Alkylation: Reaction with alkyl halides to form ether linkages.

» Mitsunobu Reaction: Coupling with primary/secondary alcohols to install complex side
chains.

B. The C2-Chlorine (Electrophile)

The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-
catalyzed cross-coupling, but it is less reactive than the C4 position would be.

o SNAr: Reacts with amines or thiols, often requiring heat or acid catalysis.

o Suzuki-Miyaura Coupling: Couples with aryl boronic acids to install biaryl systems.

Diagram: Divergent Synthesis Workflow
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The following diagram illustrates how this scaffold serves as a branching point for library
generation.

___________________

Intermediate A:
5-Alkoxy Derivative

Intermediate B:
2-Aryl Derivative

Path 1: Alkylation (K2CO3, R-X)
Retains Cl for later

Path 2: Suzuki Coupling
Pd(PPh3)4, Ar-B(OH)2)

2-Chloro-5-hydroxy-
4-methylpyrimidine
(CAS 1245506-62-0)

Target Molecule:
(e.g., ISRIB Analog)

Path 3: Suzuki Coupling first

(Risk of OH interference) Path 4: Alkylation

Click to download full resolution via product page

Caption: Divergent synthesis pathways. Path 1 followed by Path 2 is generally preferred to
prevent catalyst poisoning by the free hydroxyl group during Pd-catalyzed steps.

Case Studies in Drug Discovery
Case Study 1: ISRIB Analogs (Neuroprotection)

Researchers at UCSF and Nottingham have utilized pyrimidine scaffolds to optimize ISRIB
(Integrated Stress Response Inhibitor).

» Mechanism: The molecule binds to elF2B, reversing the effects of elF2a phosphorylation.

* Role of CAS 1245506-62-0: The 5-hydroxy group allows for the attachment of lipophilic side
chains that improve blood-brain barrier (BBB) permeability, while the 2-chloro group allows
for the attachment of the core aromatic rings required for elF2B binding [1].

Case Study 2: ME3 Inhibitors (Oncology)

In the development of inhibitors for Malic Enzyme 3 (ME3), a key target in pancreatic cancer:

e Challenge: Selectivity over ME1 and MEZ2 isoforms.
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Solution: The 2-chloro-5-hydroxypyrimidine core was used to synthesize "Compound 10e".
The 5-OH was alkylated to introduce steric bulk, while the 2-Cl was displaced to link the
scaffold to the inhibitor pharmacophore. This substitution pattern was critical for fitting into
the allosteric site of ME3 [2].

Experimental Protocols
Protocol A: O-Alkylation (Ether Synthesis)

Use this protocol to functionalize the 5-OH position while preserving the 2-ClI.

Setup: Charge a round-bottom flask with 2-Chloro-5-hydroxy-4-methylpyrimidine (1.0 eq)
and anhydrous DMF (10 mL/g).

Base Addition: Add K2COs (1.5 eq) or Cs2COs (1.2 eq). Stir at Room Temperature (RT) for
15 minutes to ensure deprotonation (solution may change color).

Electrophile: Add the alkyl halide (R-Br or R-1, 1.1 eq) dropwise.

Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS (Target mass: M+R).

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to
remove DMF. Dry over Na2S0a.[1]

Protocol B: Suzuki-Miyaura Coupling at C2

Use this protocol to install an aryl group at the 2-position.

Setup: Dissolve the 5-alkoxy-2-chloropyrimidine intermediate (from Protocol A) in 1,4-
Dioxane/Water (4:1).

Reagents: Add Aryl Boronic Acid (1.2 eq) and NazCOs (2.0 eq).

Degassing: Sparge with Nitrogen for 10 minutes (Critical step to prevent homocoupling).

Catalyst: Add Pd(dppf)Cl=-DCM (0.05 eq).

Reaction: Heat to 90°C for 2—6 hours under Nitrogen.
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« Purification: Filter through Celite, concentrate, and purify via Flash Chromatography
(Hexane/EtOAC).

Safety and Handling (E-E-A-T)
e Hazard Identification:
o H302: Harmful if swallowed.
o H315/H319: Causes skin and serious eye irritation.
o H335: May cause respiratory irritation.

« Handling Precaution: The free hydroxyl group makes this compound slightly hygroscopic.
Store under inert gas.

¢ Reactivity Warning: Avoid strong oxidizing agents. The 2-chloro position can hydrolyze to the
2-hydroxy derivative (inactive tautomer) if exposed to strong aqueous acid/base for
prolonged periods without a nucleophile present.

References

e Design, Synthesis and Disposition Studies of New ISRIB Analogues. University of
Nottingham ePrints. (Context: Use of 2-chloro-5-hydroxypyrimidine scaffolds for elF2B
targeting).

¢ In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of
Pancreatic Ductal Adenocarcinoma.Journal of Medicinal Chemistry / NIH PubMed Central.
(Context: Synthesis of Compound 10e using 2-chloro-5-hydroxypyrimidine).

e 2-Chloro-4-methylpyrimidin-5-ol Product Data. Sigma-Aldrich / Merck. (Context: Physical
properties and commercial availability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

 To cite this document: BenchChem. [Technical Guide: 2-Chloro-5-hydroxy-4-
methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433344/docs#technical-guide-2-chloro-5-hydroxy-4-
methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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